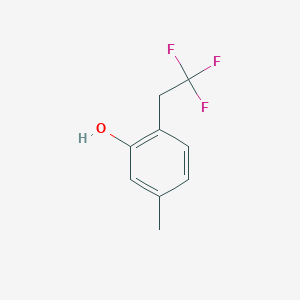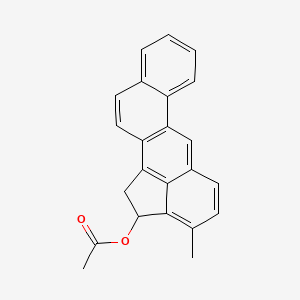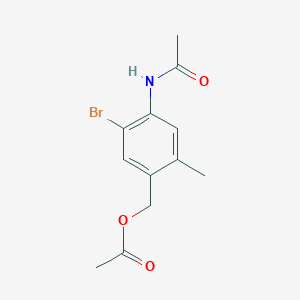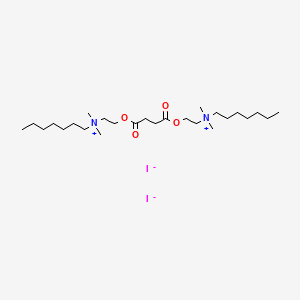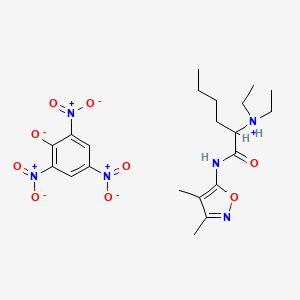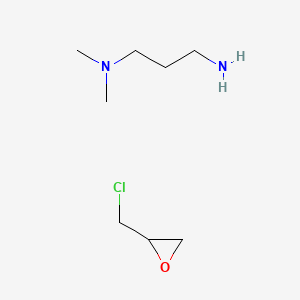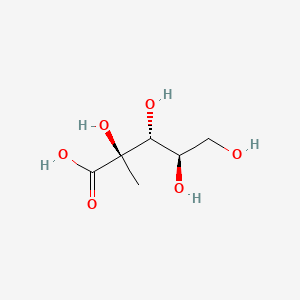
2-C-Methyl-D-ribonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-C-Methyl-D-ribonic acid is a monosaccharide derivative with the molecular formula C6H12O6. It is a sugar acid that plays a significant role in various biochemical processes. This compound is known for its unique structure, which includes a methyl group attached to the second carbon of the ribonic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-C-Methyl-D-ribonic acid typically involves the oxidation of 2-C-Methyl-D-ribose. One common method includes the use of oxidizing agents such as nitric acid or bromine water under controlled conditions to achieve the desired oxidation state . Another approach involves the use of enzymatic oxidation, which offers a more environmentally friendly and selective method .
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms capable of converting substrates like glucose into this compound through a series of enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-C-Methyl-D-ribonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2-C-Methyl-D-ribonolactone.
Reduction: Reduction reactions can convert it back to 2-C-Methyl-D-ribose.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
2-C-Methyl-D-ribonolactone: Formed through oxidation.
2-C-Methyl-D-ribose: Formed through reduction.
Various esters and ethers: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-C-Methyl-D-ribonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-C-Methyl-D-ribonic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various oxidoreductases, which catalyze its conversion into other biologically active compounds. The molecular targets include enzymes involved in carbohydrate metabolism, such as dehydrogenases and isomerases.
Comparación Con Compuestos Similares
Similar Compounds
D-Ribonic acid: Lacks the methyl group at the second carbon.
2-C-Methyl-D-ribose: The reduced form of 2-C-Methyl-D-ribonic acid.
2-C-Methyl-D-ribonolactone: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the methyl group at the second carbon, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with enzymes, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
7473-35-0 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12O6/c1-6(12,5(10)11)4(9)3(8)2-7/h3-4,7-9,12H,2H2,1H3,(H,10,11)/t3-,4-,6-/m1/s1 |
Clave InChI |
RJVPHXILZGIYQT-ZMIZWQJLSA-N |
SMILES isomérico |
C[C@@]([C@@H]([C@@H](CO)O)O)(C(=O)O)O |
SMILES canónico |
CC(C(C(CO)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


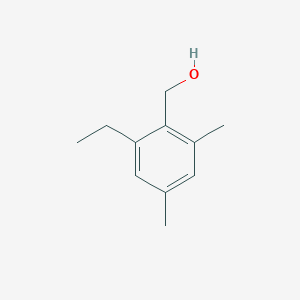

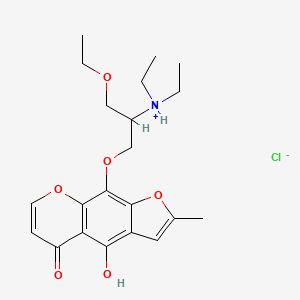
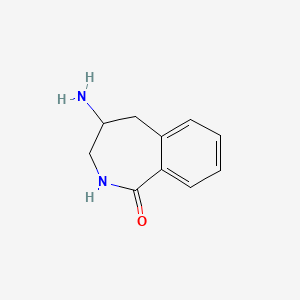
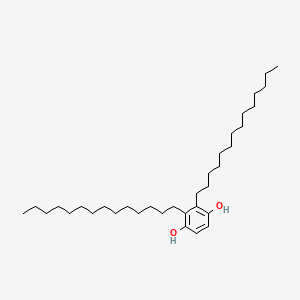
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
